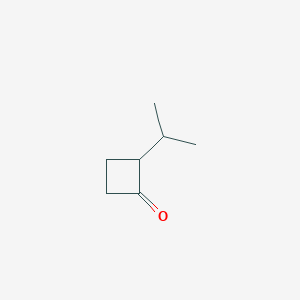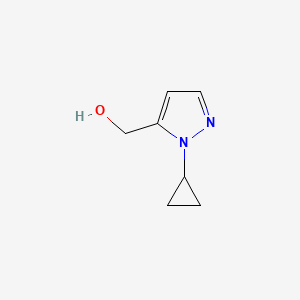
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Properties
The novel thioxothiazolidin-4-one derivatives, structurally related to the compound , have been synthesized and shown to possess significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. These derivatives inhibit tumor growth, reduce tumor volume, and extend the lifespan of tumor-bearing mice by suppressing tumor-induced angiogenesis and endothelial proliferation (Chandrappa et al., 2010).
Fungicidal Activity
1,5-Diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, related to the core structure of interest, have demonstrated moderate inhibitory activity against Gibberella zeae, a plant pathogen, indicating their potential as fungicidal agents (Liu et al., 2012).
Fluorescence Sensing
A derivative with a similar structural framework has been synthesized for the selective detection of Co^2+ ions, showcasing its potential as a fluorescent chemical sensor. This compound exhibits a strong fluorescent quenching effect in the presence of Co^2+, indicating good selectivity and potential applications in metal ion sensing (Rui-j, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid, followed by oxidation and decarboxylation to yield the final product.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid in the presence of a base such as triethylamine or sodium hydride to yield the corresponding imine intermediate.", "Step 2: Oxidation of the imine intermediate using an oxidizing agent such as potassium permanganate or sodium hypochlorite to yield the corresponding oxime intermediate.", "Step 3: Decarboxylation of the oxime intermediate using a decarboxylating agent such as copper powder or palladium on carbon to yield the final product, (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid." ] } | |
CAS-Nummer |
835883-10-8 |
Produktname |
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid |
Molekularformel |
C15H11N3O3S2 |
Molekulargewicht |
345.39 |
IUPAC-Name |
2-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H11N3O3S2/c19-12(20)8-18-14(21)11(23-15(18)22)6-10-7-16-17-13(10)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,19,20)/b10-6+ |
InChI-Schlüssel |
NPIVARITTNJXQH-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CC(=O)O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



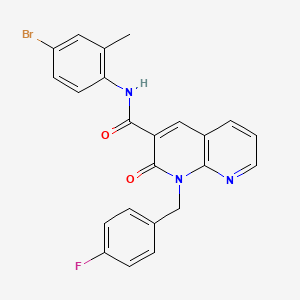
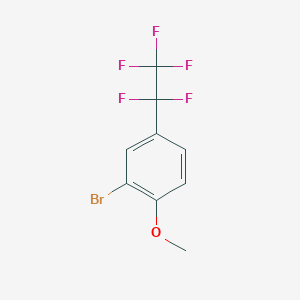
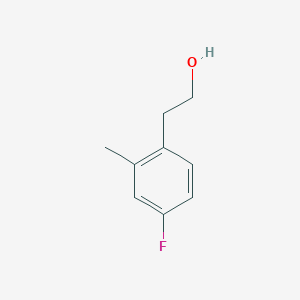
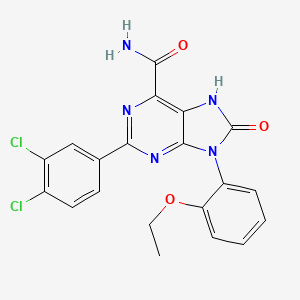

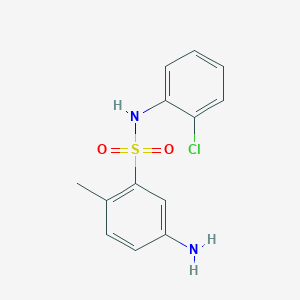
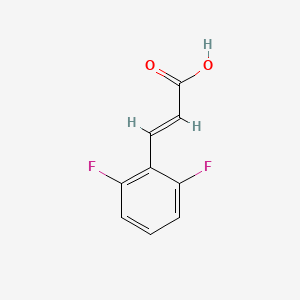
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
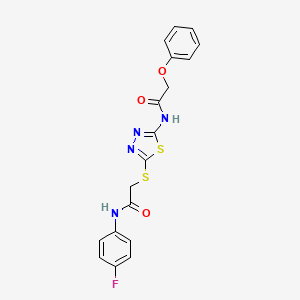
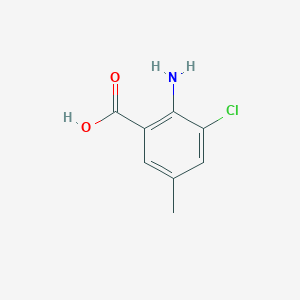
![2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2429949.png)
